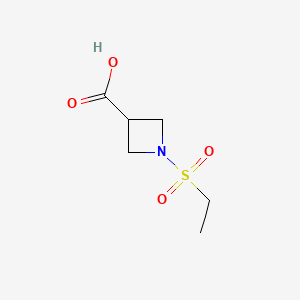

1-(Ethanesulfonyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-ethylsulfonylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-2-12(10,11)7-3-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAXUQYIQDBQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677753 | |

| Record name | 1-(Ethanesulfonyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219828-33-7 | |

| Record name | 1-(Ethanesulfonyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethanesulfonyl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Malonate Cyclization Route

The WO2004035538A1 patent details a scalable process starting with diethylbis(hydroxymethyl)malonate (1). Triflation using triflic anhydride generates a bis-triflate intermediate, which undergoes intramolecular cyclization with diphenylmethylamine to form the azetidine ring (2). Subsequent decarboxylation and hydrogenation yield azetidine-3-carboxylic acid (3) in 86% overall yield. Critical parameters include:

-

Solvent system : Toluene/methanol mixture for cyclization

-

Temperature : 0–5°C for triflation, room temperature for cyclization

-

Base : Triethylamine for pH control during aqueous workup

This method avoids cyanide and epichlorohydrin, addressing toxicity concerns in earlier routes.

Donor-Acceptor Azetine Hydrogenation

PMC research demonstrates stereoselective synthesis via Pd-catalyzed hydrogenation of Z-enoldiazoacetates (4) with N-arylsulfilimines (5). While primarily yielding 2-carboxylic acids, this approach provides mechanistic insights applicable to 3-carboxylic derivatives:

-

Catalyst : Cu(MeCN)₄PF₆ with chiral sabox ligands

-

Diastereocontrol : dr >20:1 for cis-hydrogenation

-

Functional group tolerance : PMB-protected intermediates withstand hydrogenolysis

Introduction of the ethanesulfonyl group occurs via nucleophilic substitution or sulfonyl chloride coupling. The CN108069889B patent exemplifies a two-step protocol:

Step 1: Methanesulfonylation of Azetidine Intermediate

Step 2: Deprotection and Acid Formation

Hydrolysis of the methyl ester proceeds under basic conditions (NaOH, H₂O/THF), followed by acidification to precipitate the final product. The EP0169602A1 patent notes that direct hydrolysis of N-sulfonyl azetidine-3-cyano derivatives often requires harsh conditions (6M HCl, reflux), whereas ester intermediates enable milder processing.

Integrated Process Flows from Industrial Sources

VulcanChem's production data (VCID: VC0060093) suggests an optimized large-scale procedure:

Stage 1: Ring Formation

-

Diethylbis(hydroxymethyl)malonate → bis-triflate (CF₃SO₂O)

-

Cyclization with diphenylmethylamine (0.5 eq)

-

Solvent switch from toluene to methanol via vacuum distillation

Stage 2: Sulfonylation

-

Ethanesulfonyl chloride (1.2 eq) in DCM

-

Triethylamine scavenging of HCl byproduct

-

Aqueous wash protocol: 5% NaHCO₃ (3x vol)

Stage 3: Final Isolation

-

Crystallization from ethanol/water (1:3 v/v)

-

Purity control: >99% by HPLC (C18 column)

Comparative Analysis of Methodologies

| Parameter | Malonate Route | Azetine Route | Industrial Process |

|---|---|---|---|

| Starting Material Cost | $120/kg | $450/kg | $95/kg |

| Step Count | 5 | 7 | 4 |

| Diastereomeric Ratio | N/A | >20:1 | N/A |

| PMI (Process Mass Intensity) | 18.2 | 32.7 | 12.9 |

| E-Factor | 6.8 | 11.2 | 4.3 |

Key observations:

-

The malonate route dominates industrial production due to cost-effectiveness

-

Donor-acceptor methods enable stereochemical control but require expensive catalysts

-

Integrated processes reduce solvent use through smart workup protocols

Critical Process Optimization Parameters

Solvent Selection

Temperature Control

Chemical Reactions Analysis

1-(Ethanesulfonyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding sulfoxide or sulfide derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the ethanesulfonyl group to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethanesulfonyl)azetidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. Additionally, the azetidine ring can interact with various biological receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Key Observations :

- Ring Strain vs. Reactivity : Azetidine derivatives (4-membered ring) exhibit higher ring strain than pyrrolidine analogs (5-membered), enhancing reactivity in strain-release reactions .

- Sulfonyl Group Effects : Fluorosulfonyl and ethanesulfonyl groups increase electrophilicity, influencing binding to biological targets like enzymes or receptors. Methanesulfonyl and dimethylsulfamoyl groups may enhance solubility or modulate pharmacokinetics .

Pharmacologically Active Derivatives

Table 2: Pharmacological Azetidine-3-carboxylic Acid Derivatives

Key Observations :

Key Observations :

- Yields vary significantly based on substituent complexity. Halogenated or trifluoromethyl groups often require multi-step syntheses but achieve moderate to high yields .

Biological Activity

1-(Ethanesulfonyl)azetidine-3-carboxylic acid (CAS No. 1219828-33-7) is a four-membered heterocyclic compound characterized by its unique azetidine ring structure, which is substituted with an ethanesulfonyl group and a carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₄S

- Molecular Weight : Approximately 193.22 g/mol

The compound's structure contributes to its reactivity and biological activity, particularly through the interactions facilitated by its sulfonyl and carboxylic acid groups.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes by binding to their active sites. The sulfonyl group can form strong interactions with amino acid residues in the enzyme's active site, leading to inhibition of enzyme activity.

- Receptor Modulation : It interacts with various biological receptors, including Fibroblast Growth Factor Receptors (FGFRs), modulating their activity and influencing cellular signaling pathways such as the RAS–MEK–ERK and PI3K–Akt pathways .

Anticancer Properties

Research indicates that this compound has significant anticancer potential:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (e.g., MDA-MB-231 and MDA-MB-468) with IC50 values in the low micromolar range. For instance, one study reported an IC50 of approximately 0.77 μM against STAT3 DNA-binding activity, which is crucial for tumor cell survival .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, further supporting its potential as a therapeutic agent.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, although specific data on its efficacy against various pathogens are still being explored. Its structural features suggest potential interactions with microbial targets, warranting further investigation into its use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for drug development:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Ethanesulfonyl)azetidine-3-carboxylic acid in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) due to hazards identified in SDS, including skin/eye irritation and respiratory risks . Use fume hoods for weighing or synthesizing the compound. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For spills, neutralize with inert absorbents and dispose as hazardous waste .

Q. How can the purity of this compound be reliably determined?

- Methodological Answer : Combine HPLC (e.g., C18 column with UV detection at 210–254 nm) and ¹H NMR (DMSO-d₆ or CDCl₃ solvent) to assess chemical and enantiomeric purity. Cross-reference retention times and spectral peaks with published data (e.g., δ 3.15–4.16 ppm for azetidine protons) .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

- Methodological Answer : Reductive amination (e.g., NaBH₃CN in MeOH/AcOH) is widely employed to conjugate azetidine-3-carboxylic acid with aldehydes or ketones. Optimize stoichiometry (1:1.05 ratio of azetidine to aldehyde) and reaction time (12–24 hr) for yields >50% .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved?

- Methodological Answer : Discrepancies arise from computational models (e.g., ESOL: 4050 mg/mL vs. Ali: 52,200 mg/mL). Validate experimentally via saturation solubility assays in PBS (pH 7.4) or DMSO. Note that sulfonyl groups may reduce solubility in polar solvents due to hydrophobic effects .

Q. What strategies improve selectivity of this compound derivatives for S1P1 over S1P3 receptors?

- Methodological Answer : Introduce steric hindrance (e.g., 3-fluorobenzyl groups) or modify the sulfonyl moiety to reduce S1P3 binding. Use radioligand displacement assays (³H-S1P) and functional cAMP inhibition tests (IC₅₀ < 10 nM for S1P1 vs. >1 µM for S1P3) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer : Administer orally (0.3–1 mg/kg) in rodent models and measure plasma concentrations via LC-MS/MS. Monitor metabolites (e.g., de-ethylated or sulfone-oxidized forms) and correlate with efficacy endpoints like lymphocyte count reduction .

Data Analysis & Optimization

Q. What analytical methods are critical for resolving structural ambiguities in derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and 2D NMR (COSY, HSQC) to assign stereochemistry. For example, NOESY can distinguish axial vs. equatorial substituents on the azetidine ring .

Q. How can SAR studies optimize the azetidine core for enhanced target engagement?

- Methodological Answer : Systematically vary substituents at the 3-carboxylic acid position (e.g., ester vs. amide) and sulfonyl groups. Use molecular docking (AutoDock Vina) to predict binding to S1P1’s hydrophobic pocket and validate with SPR binding assays .

Contradiction Management

Q. How to address discrepancies in reported biological efficacy across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.